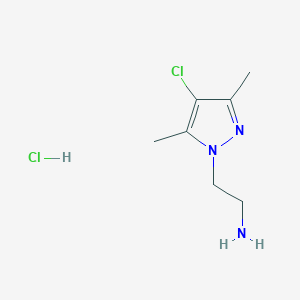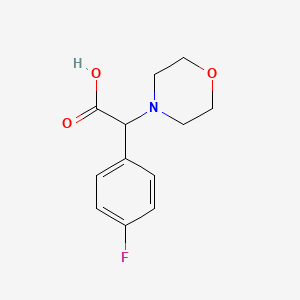
(4-Fluoro-phenyl)-morpholin-4-yl-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Fluoro-phenyl)-morpholin-4-yl-acetic acid” is a biochemical used for proteomics research . It has a molecular formula of C12H14FNO3 and a molecular weight of 239.24 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Fluoro-phenyl)-morpholin-4-yl-acetic acid” are not fully detailed in the sources I found. It has a molecular weight of 239.24 . More detailed properties like boiling point, melting point, and density are not specified in the sources.Aplicaciones Científicas De Investigación
1. Antibacterial Activity of Derivatives Pulvinone and its derivatives, including morpholine substituted pulvinones, were synthesized and showed inhibitory activity against Esherichia coli. This study marked the first reporting of pulvinone and its derivatives' inhibition against Gram-negative bacteria (Xu et al., 2013).
2. Synthesis and Antimycobacterial Activity Derivatives of 4-Fluoro-phenyl morpholine were synthesized and treated with various compounds, resulting in a series of products. Some of these compounds exhibited promising antimicrobial activity (Sathe et al., 2011).
3. Crystal Structure and Biological Activity The compound 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was synthesized and characterized, showing significant anti-TB activity and superior antimicrobial activity. Its structure was confirmed through various spectral studies and X-ray diffraction (S.V et al., 2019).
4. Spectroscopic Research A novel compound, 2-(4-dimethylaminophenyl)-5-fluoro-6-(morpholin-4-yl)-1H-benzimidazole, was synthesized and its interaction with beta-cyclodextrin was investigated, revealing strong interaction and sensitivity of the compound as a molecular probe (Tang et al., 2004).
5. Hydrogen Bonding in Salts The morpholinium salts of various phenoxyacetic acid analogues, including 4-fluorophenoxyacetic acid, were studied, showing examples of one-dimensional hydrogen-bonded chain polymers and a cyclic hydrogen-bonded heterotetramer (Smith & Lynch, 2015).
6. Discovery of Anti-SARS-CoV-2 Agents In a study exploring the potential of flavor components to prevent SARS-CoV-2 infection, benzyl (3-fluoro-4-morpholine-4-yl phenyl) carbamate was among the components screened and found to bind to both the host cell target ACE2 receptor and the viral target main protease, indicating its potential for treatment (Zhang et al., 2020).
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-2-morpholin-4-ylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c13-10-3-1-9(2-4-10)11(12(15)16)14-5-7-17-8-6-14/h1-4,11H,5-8H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFSYUVJYISMEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=C(C=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-phenyl)-morpholin-4-yl-acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

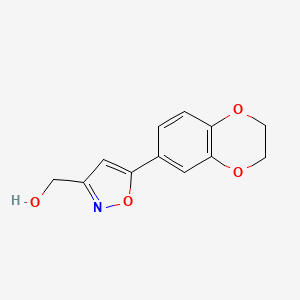
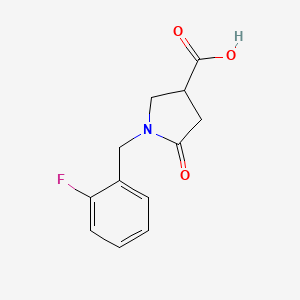

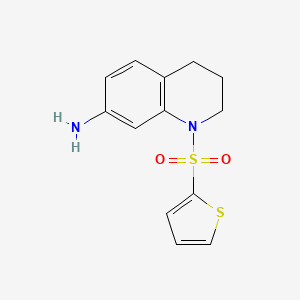
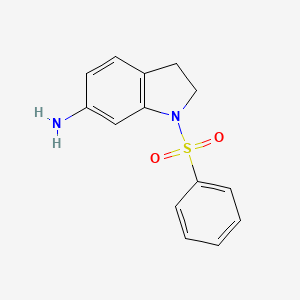
![1-[(4-Methylphenyl)sulfonyl]indolin-6-amine](/img/structure/B1317406.png)
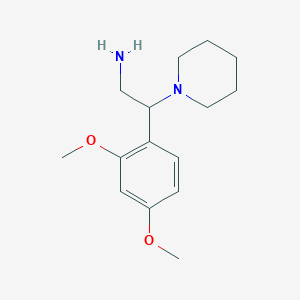
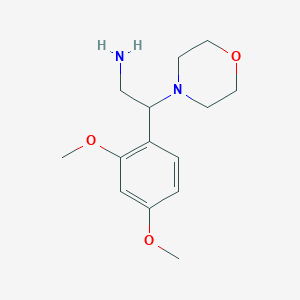
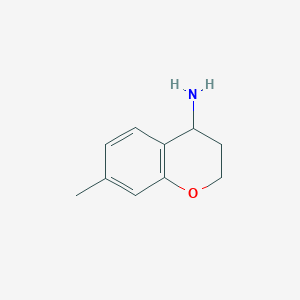
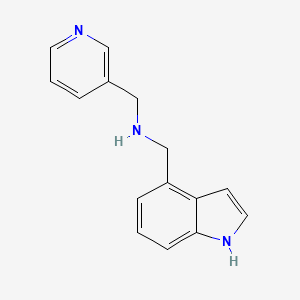
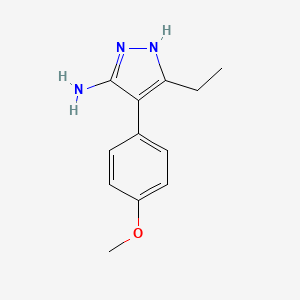
![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1317424.png)
![Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1317426.png)
